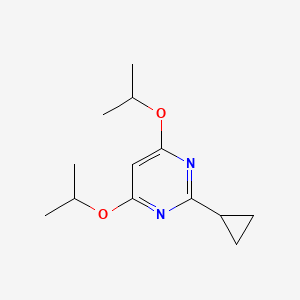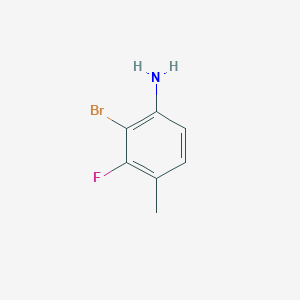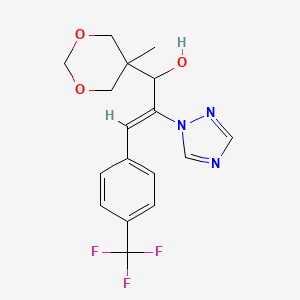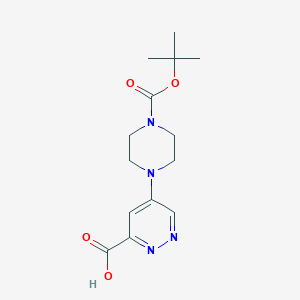
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid typically involves the reaction of 4-(tert-butoxycarbonyl)piperazine with pyridazine-3-carboxylic acid under controlled conditions. The tert-butoxycarbonyl group serves as a protecting group for the piperazine nitrogen, allowing for selective reactions at other sites on the molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridazine ring or the piperazine substituents.
Substitution: The tert-butoxycarbonyl group can be removed or substituted with other functional groups under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for drug development.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can bind to specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of pyridazine.
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)picolinic acid: Contains a picolinic acid group instead of pyridazine.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Features an aminopyridine group.
Uniqueness
The uniqueness of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid lies in its combination of the piperazine and pyridazine rings, which provides distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C14H20N4O4 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)10-8-11(12(19)20)16-15-9-10/h8-9H,4-7H2,1-3H3,(H,19,20) |
Clé InChI |
MJYXUDTVPHAYIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NN=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



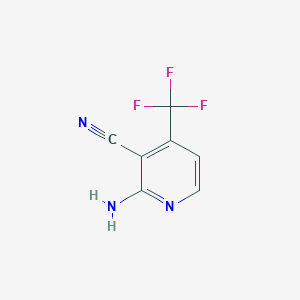

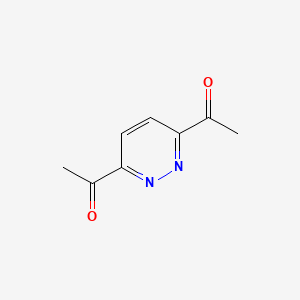

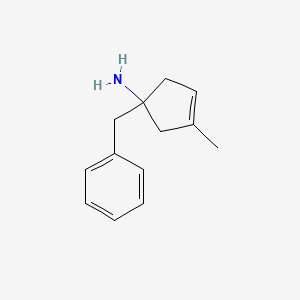
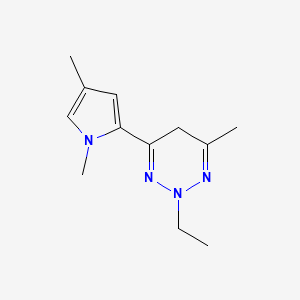
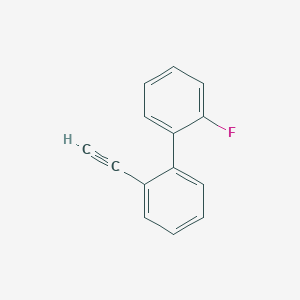
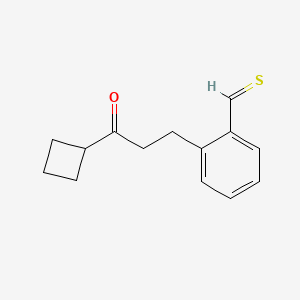
![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)
